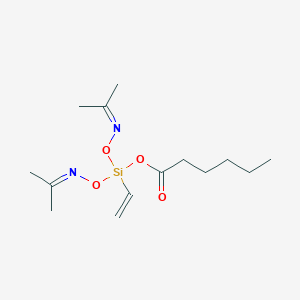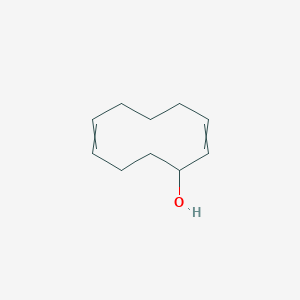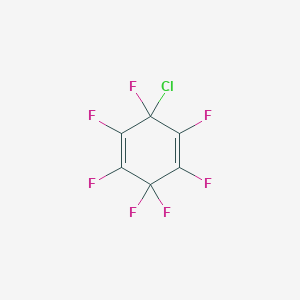
3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is a unique organofluorine compound characterized by its seven fluorine atoms and one chlorine atom attached to a cyclohexa-1,4-diene ring. This compound is notable for its high degree of fluorination, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene typically involves the fluorination of cyclohexa-1,4-diene derivatives. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions to ensure selective fluorination at the desired positions. The reaction is often carried out in the presence of a catalyst such as cobalt trifluoride (CoF3) to facilitate the fluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by selective fluorination using specialized fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bonds in the cyclohexa-1,4-diene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form partially hydrogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used for substitution reactions.
Electrophiles: Halogens, hydrogen halides, and other electrophilic species are used for addition reactions.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thio derivatives of the original compound.
Addition Products: Halogenated or hydrogenated derivatives.
Oxidation Products: Epoxides and other oxygenated derivatives.
Scientific Research Applications
3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the compound’s reactivity and stability. The pathways involved in its reactions are influenced by the electronic effects of the fluorine atoms, which can stabilize or destabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexafluorocyclohexa-1,4-diene: Lacks the chlorine atom, resulting in different reactivity and properties.
3-Chloro-1,2,3,4,5,6-hexafluorocyclohexene: Contains a saturated ring, leading to different chemical behavior.
1,2,3,4,5,6,6-Heptafluorocyclohexa-1,4-diene: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for specific synthetic and industrial applications.
Properties
CAS No. |
61807-07-6 |
|---|---|
Molecular Formula |
C6ClF7 |
Molecular Weight |
240.50 g/mol |
IUPAC Name |
3-chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6ClF7/c7-5(12)1(8)3(10)6(13,14)4(11)2(5)9 |
InChI Key |
WJAYJVIAEBUHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C(C1(F)F)F)F)(F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


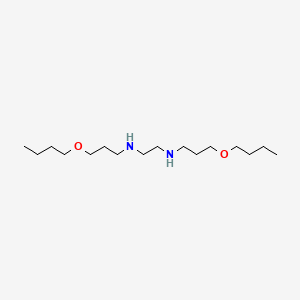


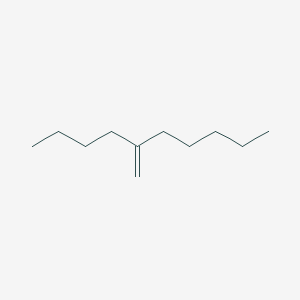

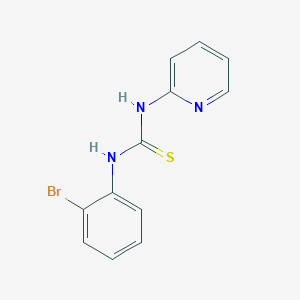
![Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate](/img/structure/B14548320.png)
![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)
